(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine
Übersicht
Beschreibung
(R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrazoline: A Promising Scaffold for Monoamine Oxidase Inhibition
Pyrazolines, closely related to the (R)-1-(1-Methyl-1H-pyrazol-3-yl)ethanamine structure, have been recognized as a promising scaffold for the inhibition of Monoamine oxidase (MAO). The structural modifications at various positions of the pyrazoline nucleus have shown significant activity towards MAO, offering insights into the design of selective inhibitors for MAO-A and MAO-B. This suggests potential applications in treating conditions influenced by MAO activity, such as depression and Parkinson's disease (Mathew et al., 2013).
Methyl-Linked Pyrazoles: Synthetic and Medicinal Perspective
Methyl-substituted pyrazoles, which include compounds similar to this compound, have shown a wide spectrum of biological activities. The synthetic approaches for these compounds and their medicinal significance have been thoroughly reviewed, highlighting their potential as versatile pharmacophores in drug discovery (Sharma et al., 2021).
Pyrazoline Compounds in Neurodegenerative Disease Treatment
Pyrazolines have been identified as significant for their neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. Their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) underscores their utility in managing these conditions, suggesting an area where compounds like this compound could be explored (Ahsan et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of bioactive molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the compound's versatility in creating biologically active derivatives. This approach is significant for developing new pharmaceuticals, where analogs of this compound could be synthesized for varied therapeutic applications (Becerra et al., 2022).
Pyrazoline Derivatives as Anticancer Agents
Research on pyrazoline derivatives has underscored their potential in anticancer therapy, with various synthetic strategies being employed to develop new agents. This suggests a promising avenue for compounds within the pyrazoline family, including this compound, to be developed as novel anticancer therapeutics (Ray et al., 2022).
Eigenschaften
IUPAC Name |
(1R)-1-(1-methylpyrazol-3-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQTFALMLLZQJ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.